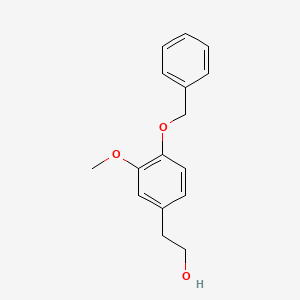
4-Benzyloxy-3-methoxyphenethyl alcohol
Cat. No. B8783887
Key on ui cas rn:
64881-05-6
M. Wt: 258.31 g/mol
InChI Key: VYGZUMHSOJKVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786119B2
Procedure details


A mixture of homovanillyl alcohol (100 mmol, 17.0 g), benzyl bromide (105 mmol, 18.33 g) and 5M aqueous NaOH (24 mL) in ethanol (200 mL) was refluxed for 6 h. The organic solvent was evaporated in vacuo. The residue was partitioned between brine (200 mL) and diethyl ether (200 mL). The aqueous layer was separated from the organic layer and extracted again with ether. The combined organic layers were dried over MgSO4 and the solvent was evaporated in vacuo. Purification by dry-column chromatography with mixtures of ethyl acetate-hexanes (1:4, 1:3, v/v) yielded 20.66 g (80% yield) of (DC-61) as pale yellow oil. Rf 0.25 (EtOAc-hexanes, 1:1, v/v); 1H-NMR (300 MHz, CDCl3) δ 7.44-7.25 (m, 5H, Ar), 6.84-6.67 (m, 3H, Ar), 5.12 (s, 2H, PhCH2O), 3.88 (s, 3H, CH3O), 3.81 (t, 2H, CH2CH2OH), 2.79 (t, 2H, CH2CH2OH), 1.54 (s, 1H, OH); 13C-NMR (75 MHz, CDCl3, APT) δ 149.63 (+), 146.75 (+), 137.21 (+), 131.60 (+), 128.43 (−), 127.70 (−), 127.17 (−), 120.84 (−), 114.25 (−), 112.74 (−), 71.07 (+), 63.58 (+), 55.90 (−), 38.67 (+).




[Compound]
Name
EtOAc-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH2:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+]>C(O)C>[CH2:13]([O:9][C:8]1[CH:10]=[CH:11][C:3]([CH2:2][CH2:1][OH:12])=[CH:4][C:5]=1[O:6][CH3:7])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)O
|
|
Name
|
|
|
Quantity
|
18.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
EtOAc-hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 6 h
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between brine (200 mL) and diethyl ether (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated from the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted again with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by dry-column chromatography with mixtures of ethyl acetate-hexanes (1:4, 1:3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
v/v) yielded 20.66 g (80% yield) of (DC-61) as pale yellow oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(CCO)C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
